REACTION_SMILES
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[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]1[CH2:10][CH2:11][CH:12]([c:15]2[cH:16][nH:17][c:18]3[cH:19][c:20]([F:24])[cH:21][cH:22][c:23]23)[CH2:13][CH2:14]1.[CH2:27]([OH:28])[CH2:29][OH:30].[K+:26].[OH-:25].[OH2:31]>>[NH:9]1[CH2:10][CH2:11][CH:12]([c:15]2[cH:16][nH:17][c:18]3[cH:19][c:20]([F:24])[cH:21][cH:22][c:23]23)[CH2:13][CH2:14]1
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Name
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O=C(c1ccccc1)N1CCC(c2c[nH]c3cc(F)ccc23)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1)N1CCC(c2c[nH]c3cc(F)ccc23)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
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Fc1ccc2c(C3CCNCC3)c[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |